Fmoc-Tyr(2-Br-Z)-OH

Description

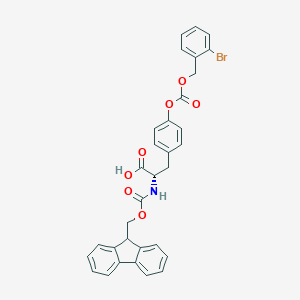

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(2S)-3-[4-[(2-bromophenyl)methoxycarbonyloxy]phenyl]-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H26BrNO7/c33-28-12-6-1-7-21(28)18-40-32(38)41-22-15-13-20(14-16-22)17-29(30(35)36)34-31(37)39-19-27-25-10-4-2-8-23(25)24-9-3-5-11-26(24)27/h1-16,27,29H,17-19H2,(H,34,37)(H,35,36)/t29-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KDNBLNJKURMWNG-LJAQVGFWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)COC(=O)OC2=CC=C(C=C2)CC(C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C(=C1)COC(=O)OC2=CC=C(C=C2)C[C@@H](C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H26BrNO7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80478208 | |

| Record name | Fmoc-Tyr(2-Br-Z)-OH | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80478208 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

616.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

147688-40-2 | |

| Record name | Fmoc-Tyr(2-Br-Z)-OH | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80478208 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

What is Fmoc-Tyr(2-Br-Z)-OH and its chemical structure

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-α-Fmoc-O-(2-bromobenzyloxycarbonyl)-L-tyrosine, commonly abbreviated as Fmoc-Tyr(2-Br-Z)-OH, is a protected amino acid derivative crucial for its application in solid-phase peptide synthesis (SPPS). This guide provides a comprehensive overview of its chemical properties, its utility in peptide synthesis, and detailed experimental protocols for its incorporation into peptide chains. The selection of the appropriate protecting group for the tyrosine side chain is a critical consideration in peptide synthesis to prevent unwanted side reactions, and the 2-bromobenzyloxycarbonyl (2-Br-Z) group offers specific advantages in certain synthetic strategies.

Core Chemical Properties

This compound is an Fmoc-protected tyrosine derivative.[1] The key chemical identifiers and physical properties of this compound are summarized below.

| Property | Value |

| Full Chemical Name | N-α-(9-Fluorenylmethoxycarbonyl)-O-(2-bromobenzyloxycarbonyl)-L-tyrosine |

| Abbreviation | This compound |

| CAS Number | 147688-40-2[1] |

| Molecular Formula | C₃₂H₂₆BrNO₇[1] |

| Molecular Weight | 616.46 g/mol [1] |

| Appearance | White to off-white powder |

| Solubility | Soluble in N,N-dimethylformamide (DMF) and other common organic solvents used in peptide synthesis. |

Chemical Structure

The chemical structure of this compound incorporates three key components: the L-tyrosine amino acid backbone, the base-labile 9-fluorenylmethoxycarbonyl (Fmoc) protecting group on the α-amino group, and the 2-bromobenzyloxycarbonyl (2-Br-Z) protecting group on the phenolic hydroxyl group of the tyrosine side chain.

Caption: Chemical structure of this compound.

Role in Solid-Phase Peptide Synthesis (SPPS)

This compound is utilized as a building block in Fmoc-based solid-phase peptide synthesis, a methodology that allows for the stepwise assembly of amino acids on a solid support. The Fmoc group at the N-terminus is temporarily protecting the amine and is removed at each cycle with a mild base, typically piperidine, to allow for the coupling of the next amino acid.

The 2-Br-Z group serves as a semi-permanent protecting group for the tyrosine side chain, preventing O-acylation and other potential side reactions during the synthesis. The stability of the 2-Br-Z group under the basic conditions of Fmoc deprotection is a critical factor for its successful application in this synthetic strategy.

Experimental Protocols

The following protocols provide a general framework for the incorporation of this compound into a peptide sequence using manual solid-phase peptide synthesis. Reagent quantities are based on a 0.1 mmol synthesis scale and should be adjusted accordingly for different scales.

Resin Swelling and Fmoc Deprotection

-

Resin Swelling: Place the resin (e.g., Rink Amide resin, 0.1 mmol) in a fritted syringe reaction vessel. Swell the resin in N,N-dimethylformamide (DMF) for 30-60 minutes.

-

Fmoc Deprotection:

-

Drain the DMF.

-

Add a 20% (v/v) solution of piperidine in DMF to the resin.

-

Agitate the mixture for 5 minutes and then drain the solution.

-

Repeat the piperidine treatment for an additional 15-20 minutes to ensure complete removal of the Fmoc group.

-

Wash the resin thoroughly with DMF (5-7 times) to remove residual piperidine.

-

Coupling of this compound

The choice of coupling reagent is critical for efficient peptide bond formation. Common and effective coupling reagents for Fmoc-amino acids include carbodiimides (like DIC) in the presence of an additive (like HOBt) or uronium/aminium salts (like HBTU or HATU).

Protocol using HBTU/DIPEA:

-

Activation Mixture Preparation: In a separate vessel, dissolve this compound (3 equivalents, 0.3 mmol), HBTU (2.9 equivalents, 0.29 mmol), and HOBt (3 equivalents, 0.3 mmol) in a minimal amount of DMF. Add N,N-diisopropylethylamine (DIPEA) (6 equivalents, 0.6 mmol) to the mixture. Allow the solution to pre-activate for 2-5 minutes.

-

Coupling Reaction: Add the activation mixture to the deprotected peptide-resin. Agitate the reaction mixture at room temperature for 1-2 hours.

-

Monitoring the Coupling: Perform a Kaiser test to check for the presence of free primary amines. A negative result (yellow beads) indicates a complete reaction. If the test is positive (blue beads), the coupling reaction should be repeated with a fresh activation mixture.

-

Washing: Once the coupling is complete, drain the reaction solution and wash the resin thoroughly with DMF (3-5 times) and then with dichloromethane (DCM) (3-5 times).

Final Cleavage and Deprotection of the 2-Br-Z Group

The cleavage of the completed peptide from the resin and the removal of the side-chain protecting groups, including the 2-Br-Z group, is typically achieved with a strong acid cocktail.

-

Resin Preparation: Wash the final peptide-resin with DCM and dry it under a stream of nitrogen or in a vacuum desiccator.

-

Cleavage Cocktail: Prepare a cleavage cocktail appropriate for the peptide sequence and the resin used. A common cocktail is 95% trifluoroacetic acid (TFA), 2.5% water, and 2.5% triisopropylsilane (TIS).

-

Cleavage Reaction: Add the cleavage cocktail to the dry peptide-resin in a fume hood. Agitate the mixture at room temperature for 2-4 hours.

-

Peptide Precipitation: Filter the resin and collect the filtrate containing the cleaved peptide. Precipitate the peptide by adding the filtrate to a large volume of cold diethyl ether.

-

Peptide Isolation: Centrifuge the mixture to pellet the peptide. Decant the ether and wash the peptide pellet with cold ether two more times.

-

Drying: Dry the crude peptide pellet under vacuum. The peptide can then be purified by reverse-phase high-performance liquid chromatography (RP-HPLC).

Logical Workflow for a Single Coupling Cycle

The following diagram illustrates the key steps in a single coupling cycle for the incorporation of this compound in Fmoc-based solid-phase peptide synthesis.

Caption: A single coupling cycle in Fmoc-SPPS using this compound.

References

Fmoc-Tyr(2-Br-Z)-OH: A Technical Guide for Researchers and Drug Development Professionals

Fmoc-L-Tyr(2-Br-Z)-OH is a protected amino acid derivative crucial for the synthesis of peptides, particularly in the fields of drug discovery and proteomics. This in-depth guide provides a comprehensive overview of its chemical properties, characteristics, and applications in solid-phase peptide synthesis (SPPS). It is designed to be a valuable resource for researchers, scientists, and professionals in drug development.

Core Properties and Characteristics

Fmoc-Tyr(2-Br-Z)-OH is a derivative of the amino acid L-tyrosine, where the α-amino group is protected by a fluorenylmethyloxycarbonyl (Fmoc) group, and the hydroxyl group of the tyrosine side chain is protected by a 2-bromobenzyloxycarbonyl (2-Br-Z) group.[1][2] The Fmoc group is base-labile, making it suitable for the iterative deprotection steps in Fmoc-based SPPS.[3][4] The 2-Br-Z group provides protection for the reactive phenolic hydroxyl group of tyrosine, preventing side reactions during peptide chain elongation.[5]

Quantitative Data

While specific experimental data for some properties of this compound are not extensively reported in publicly available literature, the following table summarizes its key identifiers and calculated properties. For properties where specific data is unavailable, representative data for the closely related and more commonly used Fmoc-Tyr(tBu)-OH is provided for reference and should be treated as an approximation.

| Property | Value | Reference |

| Chemical Name | N-α-(9-Fluorenylmethoxycarbonyl)-O-(2-bromobenzyloxycarbonyl)-L-tyrosine | N/A |

| CAS Number | 147688-40-2 | [1][2] |

| Molecular Formula | C₃₂H₂₆BrNO₇ | [1][2] |

| Molecular Weight | 616.46 g/mol | [1][2] |

| Appearance | White to off-white solid (presumed) | |

| Melting Point | Not available (Fmoc-Tyr(tBu)-OH: 153-156 °C) | [6] |

| Optical Rotation [α]D²⁰ | Not available (Fmoc-Tyr-OH: -22 ± 2°, c=1 in DMF) | [7] |

| Solubility | Soluble in DMF and DMSO (presumed) | [8] |

The Role of Protecting Groups in Peptide Synthesis

Successful peptide synthesis relies on the strategic use of protecting groups to prevent unwanted side reactions. In this compound, two key protecting groups are utilized.

The Fmoc group is a well-established protecting group for the α-amino group in SPPS. Its key characteristic is its lability to basic conditions, typically a solution of piperidine in a polar aprotic solvent like N,N-dimethylformamide (DMF).[3] This allows for the selective deprotection of the N-terminus of the growing peptide chain without affecting most acid-labile side-chain protecting groups, a principle known as orthogonality.[4]

The 2-Br-Z group protects the phenolic hydroxyl group of the tyrosine side chain. While the tert-butyl (tBu) group is more commonly used in modern Fmoc chemistry due to its high stability to piperidine and clean cleavage with strong acids like trifluoroacetic acid (TFA), the 2-Br-Z group offers an alternative.[5] It is generally considered more acid-labile than the tBu group and can be removed with strong acids like hydrogen fluoride (HF).[5] However, it's important to note that the 2-Br-Z group exhibits some lability to the piperidine treatment used for Fmoc removal, which can limit its application to the synthesis of shorter peptides or for introducing a tyrosine residue near the N-terminus of a peptide.[5]

Experimental Protocols

Synthesis and Purification of Fmoc-Protected Amino Acids (General Protocol)

The synthesis of Fmoc-amino acids generally involves the reaction of the free amino acid with an Fmoc-donating reagent in the presence of a base.

-

Dissolution: Dissolve the L-tyrosine derivative (with the side chain already protected with the 2-Br-Z group) in an aqueous solution of a mild base, such as 10% sodium carbonate.[1]

-

Fmoc Protection: Cool the solution to 0°C and add a solution of N-(9-fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu) in a solvent like dioxane.[1]

-

Reaction: Allow the reaction to stir at 0°C for a few hours and then at room temperature overnight.[1]

-

Work-up: Dilute the reaction mixture with water and wash with a non-polar solvent like diethyl ether to remove unreacted Fmoc-OSu.[1]

-

Precipitation: Acidify the aqueous layer to a pH of 2-3 with a dilute acid (e.g., 1M HCl) to precipitate the Fmoc-protected amino acid.[1]

-

Isolation and Purification: The crude product can be collected by filtration and purified by recrystallization from an appropriate solvent system or by column chromatography to achieve the high purity required for peptide synthesis.[1]

Solid-Phase Peptide Synthesis (SPPS) using this compound

The following is a generalized protocol for the incorporation of this compound into a peptide chain on a solid support.

Materials:

-

Fmoc-protected amino acid resin

-

This compound

-

N,N-Dimethylformamide (DMF), peptide synthesis grade

-

20% (v/v) Piperidine in DMF

-

Coupling reagents: e.g., N,N'-Diisopropylcarbodiimide (DIC) and 1-Hydroxybenzotriazole (HOBt), or other suitable activators

-

Cleavage cocktail (e.g., a mixture containing Trifluoroacetic Acid (TFA) and scavengers, or Hydrogen Fluoride (HF) for 2-Br-Z removal)

-

Dichloromethane (DCM)

-

Diethyl ether

Procedure:

-

Resin Swelling: Swell the resin (pre-loaded with the first amino acid) in DMF in a reaction vessel for 30-60 minutes.[9]

-

Fmoc Deprotection: Treat the resin with a 20% piperidine in DMF solution for 5-20 minutes to remove the Fmoc group from the N-terminus of the growing peptide chain.[9]

-

Washing: Thoroughly wash the resin with DMF to remove excess piperidine and the dibenzofulvene-piperidine adduct.[9]

-

Coupling of this compound:

-

In a separate vessel, dissolve this compound (typically 3-5 equivalents relative to the resin loading capacity) and an activating agent (e.g., HOBt and DIC) in a minimal amount of DMF.[9]

-

Add the activated amino acid solution to the deprotected resin.

-

Allow the coupling reaction to proceed for 1-2 hours with gentle agitation.[9] The completion of the reaction can be monitored using a qualitative test such as the Kaiser test.

-

-

Washing: Wash the resin with DMF to remove unreacted reagents and byproducts.[9]

-

Repeat Cycle: Repeat steps 2-5 for each subsequent amino acid to be added to the peptide sequence.

-

Final Cleavage and Deprotection:

-

After the final amino acid has been coupled and the terminal Fmoc group has been removed, wash the resin with DCM and dry it under vacuum.

-

Treat the peptide-resin with a cleavage cocktail. For the 2-Br-Z group, a strong acid like HF is typically required for complete removal.[5] If other acid-labile protecting groups are present, a TFA-based cocktail with appropriate scavengers may be used, but complete cleavage of the 2-Br-Z group may not be guaranteed.[5]

-

-

Peptide Precipitation and Purification: Precipitate the cleaved peptide in cold diethyl ether, and then purify it using techniques such as reverse-phase high-performance liquid chromatography (RP-HPLC).

Spectroscopic Data

-

¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum is expected to show characteristic signals for the protons of the Fmoc group (aromatic and aliphatic), the tyrosine backbone and aromatic ring, and the 2-bromobenzyl group of the Z-protecting group.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum will display signals corresponding to all the unique carbon atoms in the molecule, providing confirmation of the carbon skeleton.

-

IR (Infrared) Spectroscopy: The IR spectrum should exhibit characteristic absorption bands for the various functional groups present, including the carbamate and carboxylic acid carbonyls, N-H bonds, and aromatic C-H bonds.

-

Mass Spectrometry (MS): Mass spectrometry is used to confirm the molecular weight of the compound. For this compound, the expected monoisotopic mass of the [M+H]⁺ ion would be approximately 616.09 g/mol .

Applications in Research and Drug Development

This compound serves as a critical building block for the synthesis of peptides containing tyrosine. Tyrosine residues in peptides and proteins are of significant biological importance as they can be post-translationally modified (e.g., phosphorylation), which plays a crucial role in cellular signaling pathways.[10] The ability to incorporate protected tyrosine derivatives like this compound allows for the synthesis of custom peptides for various research applications, including:

-

Structure-activity relationship (SAR) studies: By substituting or modifying tyrosine residues, researchers can investigate their role in the biological activity of a peptide.

-

Development of peptide-based therapeutics: Many therapeutic peptides contain tyrosine residues that are essential for their function.

-

Synthesis of enzyme substrates and inhibitors: Peptides containing tyrosine are often used to study the activity of kinases and phosphatases.

Conclusion

This compound is a valuable, albeit less common, protected amino acid for solid-phase peptide synthesis. Its utility is primarily in the controlled incorporation of tyrosine into peptide sequences. While it offers an alternative to the more standard t-butyl protection, researchers should be mindful of the partial lability of the 2-Br-Z group to piperidine. A thorough understanding of its properties and careful execution of experimental protocols are paramount for its successful application in the synthesis of high-purity peptides for research and drug development. For critical applications, it is highly recommended to obtain lot-specific analytical data to ensure the quality and purity of this reagent.

References

- 1. benchchem.com [benchchem.com]

- 2. scbt.com [scbt.com]

- 3. peptide.com [peptide.com]

- 4. rsc.org [rsc.org]

- 5. benchchem.com [benchchem.com]

- 6. Fmoc-O-叔丁基-L-酪氨酸-13C9,15N 98 atom % 15N, 98 atom % 13C, 97% (CP) | Sigma-Aldrich [sigmaaldrich.com]

- 7. Fmoc-Tyr-OH = 97.0 HPLC 92954-90-0 [sigmaaldrich.com]

- 8. benchchem.com [benchchem.com]

- 9. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]

- 10. benchchem.com [benchchem.com]

An In-depth Technical Guide to the Synthesis and Purification of Fmoc-Tyr(2-Br-Z)-OH

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis and purification of Nα-(9-Fluorenylmethoxycarbonyl)-O-(2-bromobenzyloxycarbonyl)-L-tyrosine (Fmoc-Tyr(2-Br-Z)-OH), a valuable derivative for solid-phase peptide synthesis (SPPS). Due to the limited availability of specific published protocols for this particular derivative, this guide presents a representative synthesis and purification strategy based on well-established chemical methodologies for analogous compounds. The document includes detailed, representative experimental protocols, structured data tables for key parameters, and workflow diagrams to facilitate understanding and application in a research and development setting.

Introduction

In the field of peptide chemistry and drug development, the use of orthogonally protected amino acids is fundamental for the successful solid-phase synthesis of complex peptides. For tyrosine residues, protection of the phenolic hydroxyl group is crucial to prevent side reactions during peptide chain elongation. The 2-bromobenzyloxycarbonyl (2-Br-Z) group is a useful protecting group that can be removed under specific conditions, often offering a different lability profile compared to more common protecting groups like tert-butyl (tBu). This guide outlines a plausible and chemically sound pathway for the preparation and purification of this compound, providing researchers with the necessary information to produce this reagent in a laboratory setting.

Synthesis of this compound: A Representative Pathway

The synthesis of this compound can be envisioned as a multi-step process, beginning with the preparation of the side-chain protecting agent, followed by the protection of L-tyrosine, and culminating in the Nα-Fmoc protection.

Key Reagents and Intermediates

The following table summarizes the key chemical entities involved in the proposed synthesis.

| Compound Name | Abbreviation | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number |

| 2-Bromobenzyl alcohol | - | C₇H₇BrO | 187.03 | 18982-54-2 |

| Triphosgene | - | C₃Cl₆O₃ | 296.75 | 32315-10-9 |

| 2-Bromobenzyl chloroformate | 2-Br-Z-Cl | C₈H₆BrClO₂ | 249.49 | Not available |

| L-Tyrosine | Tyr | C₉H₁₁NO₃ | 181.19 | 60-18-4 |

| O-(2-Bromobenzyloxycarbonyl)-L-tyrosine | H-Tyr(2-Br-Z)-OH | C₁₇H₁₆BrNO₅ | 394.22 | Not available |

| N-(9-Fluorenylmethoxycarbonyloxy)succinimide | Fmoc-OSu | C₁₉H₁₅NO₅ | 337.33 | 52880-80-9 |

| This compound | - | C₃₂H₂₆BrNO₇ | 616.46 | 147688-40-2 |

Experimental Protocols

The following protocols are representative and may require optimization based on laboratory conditions and available equipment.

Protocol 2.2.1: Synthesis of 2-Bromobenzyl Chloroformate (2-Br-Z-Cl)

This procedure is adapted from general methods for the synthesis of benzyl chloroformates.

-

Reaction Setup: In a fume hood, a solution of 2-bromobenzyl alcohol (1.0 eq) in anhydrous toluene is prepared in a three-necked flask equipped with a dropping funnel, a gas inlet, and a gas outlet connected to a scrubbing system (e.g., NaOH solution).

-

Phosgenation: The solution is cooled to 0-5 °C in an ice bath. A solution of triphosgene (0.4 eq) in anhydrous toluene is added dropwise over 1-2 hours while maintaining the temperature below 10 °C.

-

Reaction Monitoring: The reaction is stirred at room temperature overnight. The progress can be monitored by TLC (Thin Layer Chromatography) for the disappearance of the starting alcohol.

-

Work-up: The reaction mixture is concentrated under reduced pressure to remove excess phosgene and solvent, yielding the crude 2-bromobenzyl chloroformate. This reagent is often used immediately in the next step without further purification due to its lability.

Protocol 2.2.2: Synthesis of O-(2-Bromobenzyloxycarbonyl)-L-tyrosine (H-Tyr(2-Br-Z)-OH)

-

Dissolution: L-Tyrosine (1.0 eq) is dissolved in an aqueous solution of sodium hydroxide (2.0 eq). The solution is cooled to 0-5 °C.

-

Protection Reaction: The freshly prepared 2-bromobenzyl chloroformate (1.1 eq) in a suitable organic solvent (e.g., dioxane or THF) is added dropwise to the vigorously stirred tyrosine solution, while maintaining the pH between 9 and 10 by the concurrent addition of aqueous sodium hydroxide.

-

Reaction Completion: The reaction is allowed to proceed at room temperature for several hours until completion, as monitored by TLC.

-

Work-up and Isolation: The reaction mixture is washed with diethyl ether to remove unreacted chloroformate. The aqueous layer is then acidified to pH 2-3 with cold, dilute hydrochloric acid, leading to the precipitation of the product. The precipitate is collected by filtration, washed with cold water, and dried under vacuum.

Protocol 2.2.3: Synthesis of this compound

-

Dissolution: H-Tyr(2-Br-Z)-OH (1.0 eq) is suspended in a mixture of dioxane and water.

-

Fmocylation: The mixture is cooled to 0 °C, and sodium carbonate (2.0 eq) is added, followed by the portion-wise addition of Fmoc-OSu (1.05 eq).

-

Reaction: The reaction is stirred at 0 °C for 1-2 hours and then at room temperature overnight.

-

Work-up: The reaction mixture is diluted with water and washed with diethyl ether. The aqueous phase is acidified to pH 2-3 with dilute HCl, resulting in the precipitation of the crude product.

-

Extraction and Drying: The precipitate is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield crude this compound.

Synthesis Workflow Diagram

Caption: A representative three-step synthesis workflow for this compound.

Purification of this compound

The crude product from the synthesis typically requires purification to meet the stringent purity requirements for peptide synthesis. Recrystallization or column chromatography are common methods.

Purification Protocols

Protocol 3.1.1: Recrystallization

-

Solvent Selection: A suitable solvent system for recrystallization needs to be determined empirically. A common starting point for Fmoc-amino acids is a mixture of an organic solvent in which the compound is soluble at elevated temperatures (e.g., ethyl acetate, isopropanol) and a non-solvent in which it is insoluble at room temperature (e.g., hexane, heptane).

-

Procedure: The crude product is dissolved in a minimal amount of the hot solvent. The solution is then allowed to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization. The crystals are collected by filtration, washed with a cold non-solvent, and dried under vacuum.

Protocol 3.1.2: Flash Column Chromatography

-

Stationary Phase: Silica gel is typically used as the stationary phase.

-

Mobile Phase: A gradient of methanol in dichloromethane (e.g., 0-5% methanol) is a common mobile phase for the purification of Fmoc-amino acids.

-

Procedure: The crude product is dissolved in a minimal amount of the mobile phase and loaded onto the silica gel column. The column is eluted with the solvent gradient, and fractions are collected.

-

Analysis: The fractions are analyzed by TLC to identify those containing the pure product. The pure fractions are combined and the solvent is removed under reduced pressure to yield the purified this compound.

Purification Workflow Diagram

Caption: General purification and quality control workflow for this compound.

Quality Control and Characterization

The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques.

Analytical Methods and Representative Data

The following table summarizes the key analytical techniques and expected outcomes for the characterization of the final product.

| Analytical Technique | Purpose | Representative/Expected Results |

| HPLC (High-Performance Liquid Chromatography) | Purity assessment and quantification of impurities. | A single major peak with purity ≥98%. A typical mobile phase would be a gradient of acetonitrile in water with 0.1% TFA on a C18 column. |

| ¹H NMR (Proton Nuclear Magnetic Resonance) | Structural confirmation. | Characteristic signals for the protons of the Fmoc group ( aromatic region ~7.2-7.8 ppm), the 2-bromobenzyl group (aromatic and methylene protons), and the tyrosine moiety. |

| ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) | Structural confirmation. | Resonances corresponding to all carbon atoms in the molecule, confirming the overall structure. |

| MS (Mass Spectrometry) | Molecular weight confirmation. | A molecular ion peak corresponding to the calculated mass of this compound (616.46 g/mol ), often observed as [M+H]⁺, [M+Na]⁺, or [M-H]⁻ depending on the ionization mode. |

| Optical Rotation | Confirmation of stereochemical integrity. | A specific rotation value indicating that the L-configuration of the amino acid has been retained. |

Conclusion

This technical guide provides a detailed, albeit representative, framework for the synthesis and purification of this compound. By following the outlined protocols, which are based on established organic chemistry principles for similar molecules, researchers and drug development professionals can produce this valuable reagent for their peptide synthesis needs. It is important to emphasize that optimization of the described procedures will likely be necessary to achieve the desired yield and purity in a specific laboratory setting. The successful synthesis and rigorous quality control of this compound will ultimately contribute to the successful and efficient production of complex peptides for a wide range of scientific applications.

The 2-Bromobenzyloxycarbonyl (2-Br-Z) Group: A Technical Guide to a Robust Protecting Strategy

For Researchers, Scientists, and Drug Development Professionals

The 2-bromobenzyloxycarbonyl (2-Br-Z) protecting group is a valuable tool in the arsenal of synthetic organic chemists, particularly in the realm of peptide synthesis. As a derivative of the classical benzyloxycarbonyl (Cbz or Z) group, the 2-Br-Z group offers enhanced acid stability, making it a strategic choice for the protection of various functional groups, most notably the phenolic hydroxyl group of tyrosine, in complex multi-step syntheses. This technical guide provides an in-depth overview of the core features of the 2-Br-Z protecting group, including its introduction, cleavage, and applications, with a focus on quantitative data and detailed experimental protocols.

Core Features and Chemical Properties

The defining characteristic of the 2-bromobenzyloxycarbonyl group is the presence of a bromine atom at the ortho position of the benzyl ring. This electron-withdrawing substituent significantly influences the electronic properties of the benzyl system, thereby increasing the stability of the protecting group towards acidolysis compared to the parent Cbz group. This enhanced stability is crucial in synthetic strategies that employ moderately acidic conditions for the removal of other protecting groups, such as the Boc group in solid-phase peptide synthesis (SPPS).

The 2-Br-Z group is lauded for its robustness under the repetitive acidic conditions required for the cleavage of Nα-Boc groups (typically 50% trifluoroacetic acid in dichloromethane) during SPPS.[1] This stability minimizes premature deprotection of the side chain, preventing unwanted side reactions and ensuring the integrity of the peptide chain.

Introduction of the 2-Bromobenzyloxycarbonyl Group

The 2-Br-Z group is typically introduced by reacting a nucleophilic functional group, such as an amine or a hydroxyl group, with 2-bromobenzyl chloroformate. The synthesis of this key reagent is a critical first step.

Synthesis of 2-Bromobenzyl Chloroformate

Experimental Protocol: Synthesis of 2-Bromobenzyl Chloroformate (Adapted)

-

Reaction Setup: A solution of 2-bromobenzyl alcohol (1.0 equivalent) in an inert solvent (e.g., toluene or THF) is prepared in a reaction vessel equipped with a stirrer and a gas inlet/outlet.

-

Phosgenation: The solution is cooled to 0 °C, and a solution of phosgene (typically in toluene, >1.1 equivalents) is added dropwise with vigorous stirring. The reaction is highly exothermic and produces HCl gas, requiring appropriate safety precautions and a well-ventilated fume hood.

-

Reaction Monitoring: The reaction progress is monitored by TLC or GC to ensure complete consumption of the starting alcohol.

-

Work-up: Upon completion, excess phosgene and solvent are removed under reduced pressure. The resulting crude 2-bromobenzyl chloroformate is often used directly in the next step or can be purified by vacuum distillation.

Protection of Amino Acids: A Focus on Tyrosine

The 2-Br-Z group is particularly well-suited for the protection of the phenolic hydroxyl group of tyrosine in Boc-based solid-phase peptide synthesis.

Experimental Protocol: Protection of Tyrosine with 2-Bromobenzyl Chloroformate

-

Reaction Setup: To a solution of Nα-Boc-L-tyrosine (1.0 equivalent) in a suitable solvent mixture (e.g., THF/water) is added a base such as sodium bicarbonate or triethylamine (2.0-3.0 equivalents) at 0 °C.

-

Addition of Protecting Agent: A solution of 2-bromobenzyl chloroformate (1.1-1.2 equivalents) in an organic solvent is added dropwise to the stirred reaction mixture.

-

Reaction Progression: The reaction is allowed to warm to room temperature and stirred for several hours until completion, as monitored by TLC.

-

Work-up and Purification: The reaction mixture is diluted with water and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product, Boc-L-Tyr(2-Br-Z)-OH, is then purified by column chromatography.

Cleavage of the 2-Bromobenzyloxycarbonyl Group

The removal of the 2-Br-Z group is typically achieved under strong acidic conditions, which are significantly harsher than those required for the cleavage of the Boc group. This orthogonality is a key advantage in complex synthetic strategies. The most common reagents for 2-Br-Z cleavage are liquid hydrogen fluoride (HF), trifluoromethanesulfonic acid (TFMSA), and hydrogen bromide in acetic acid (HBr/AcOH).[1]

Quantitative Data on Cleavage Conditions

While precise, side-by-side comparative studies with quantitative yields and reaction times for the cleavage of 2-Br-Z versus Z and 2-Cl-Z under various acidic conditions are not extensively detailed in the surveyed literature, the general order of acid stability is established as:

Z < 2-Cl-Z ≈ 2-Br-Z

The halogenated derivatives exhibit significantly greater stability towards acidolysis than the parent Z group. The choice of cleavage reagent and conditions depends on the overall synthetic strategy, particularly the nature of the solid support and other protecting groups present in the molecule.

| Cleavage Reagent | Typical Conditions | Remarks |

| Hydrogen Fluoride (HF) | Anhydrous HF, 0 °C, 1 hour, with scavengers (e.g., anisole, p-cresol) | The most common and effective method in Boc-SPPS. Requires specialized equipment due to the hazardous nature of HF.[2][3] |

| Trifluoromethanesulfonic Acid (TFMSA) | TFMSA/TFA/thioanisole, 0-25 °C, 1-6 hours | A strong acid alternative to HF. Cleavage efficiency is dependent on the resin, peptide sequence, and temperature.[4][5] |

| Hydrogen Bromide in Acetic Acid (HBr/AcOH) | 33% HBr in AcOH, room temperature, 60-90 minutes | A classical method for Cbz cleavage, also effective for 2-Br-Z. |

Table 1: Overview of Cleavage Conditions for the 2-Br-Z Group.

Experimental Protocols for Deprotection

Experimental Protocol: HF Cleavage

-

Preparation: The dried peptide-resin is placed in the reaction vessel of a specialized HF cleavage apparatus. A scavenger, such as anisole or p-cresol (typically 10% v/v), is added.

-

HF Distillation: The reaction vessel is cooled to -78 °C, and anhydrous liquid HF is distilled into the vessel.

-

Cleavage Reaction: The reaction mixture is stirred at 0 °C for 1 hour.

-

HF Removal: The HF is removed under vacuum.

-

Peptide Precipitation: The crude peptide is precipitated from the resin by the addition of cold diethyl ether, filtered, and washed to remove scavengers.[3]

Experimental Protocol: TFMSA Cleavage

-

Reaction Mixture: The peptide-resin is suspended in a mixture of trifluoroacetic acid (TFA) and a scavenger (e.g., thioanisole).

-

Addition of TFMSA: Trifluoromethanesulfonic acid is added to the mixture, typically at 0 °C.

-

Cleavage: The reaction is stirred at 0 °C to room temperature for 1 to 6 hours.

-

Work-up: The resin is filtered, and the peptide is precipitated from the filtrate with cold diethyl ether.[4][5]

Experimental Protocol: HBr/Acetic Acid Cleavage

-

Suspension: The 2-Br-Z protected compound is suspended in a solution of approximately 33% hydrogen bromide in glacial acetic acid.

-

Reaction: The mixture is stirred at room temperature for 1-2 hours.

-

Work-up: The reaction mixture is diluted with a large volume of cold diethyl ether to precipitate the hydrobromide salt of the deprotected product, which is then collected by filtration.

Signaling Pathways and Experimental Workflows

The utility of the 2-bromobenzyloxycarbonyl protecting group is best illustrated within the context of a synthetic workflow, such as Boc-based solid-phase peptide synthesis.

Figure 1: A simplified workflow for the incorporation of a Tyr(2-Br-Z) residue in Boc-SPPS.

The logical relationship for the selection of cleavage reagents based on the protecting groups present in a peptide can also be visualized.

Figure 2: Decision pathway for deprotection in a Boc-SPPS strategy utilizing a 2-Br-Z group.

Conclusion

The 2-bromobenzyloxycarbonyl protecting group serves as a robust and reliable choice for the protection of functional groups that require stability towards moderately acidic conditions. Its enhanced acid stability compared to the parent Cbz group makes it particularly advantageous in Boc-based solid-phase peptide synthesis for the protection of the tyrosine side chain. While cleavage of the 2-Br-Z group necessitates strong acidic reagents such as HF, TFMSA, or HBr/AcOH, this requirement also ensures its orthogonality with acid-labile protecting groups like Boc. For researchers and professionals in drug development and peptide chemistry, a thorough understanding of the properties and protocols associated with the 2-Br-Z group is essential for the successful design and execution of complex synthetic strategies.

References

The Strategic Application of Fmoc-Tyr(2-Br-Z)-OH in Peptide Synthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of Fmoc-Tyr(2-Br-Z)-OH, an N-α-Fmoc protected tyrosine derivative utilized in solid-phase peptide synthesis (SPPS). While less common than its tert-butyl (tBu) protected counterpart, this compound offers specific functionalities that can be leveraged in strategic peptide design. This document outlines its core chemical properties, presents a detailed experimental protocol for its use, and discusses the critical considerations for its successful incorporation into peptide chains.

Core Chemical and Physical Properties

Fmoc-L-Tyr(2-Br-Z)-OH is a white to off-white solid. A summary of its key quantitative and qualitative properties is presented in the table below. It is important to note that some physical properties, such as melting point and optical rotation, may exhibit slight variations between different suppliers and batches.

| Property | Value |

| Chemical Name | N-α-(9-Fluorenylmethoxycarbonyl)-O-(2-bromobenzyloxycarbonyl)-L-tyrosine |

| CAS Number | 147688-40-2[1] |

| Molecular Formula | C₃₂H₂₆BrNO₇[1] |

| Molecular Weight | 616.46 g/mol [1] |

| Appearance | White to off-white solid |

| Solubility | Soluble in DMF and DMSO |

| Storage | Store at -20°C to -80°C. Aliquoting is recommended to avoid multiple freeze-thaw cycles.[2] |

The Role of the 2-Bromobenzyloxycarbonyl (2-Br-Z) Protecting Group

The defining feature of this compound is the use of the 2-bromobenzyloxycarbonyl (2-Br-Z) group to protect the phenolic hydroxyl function of the tyrosine side chain. The 2-Br-Z group is a member of the benzyloxycarbonyl family of protecting groups.

A critical characteristic of the 2-Br-Z group within the context of Fmoc-based SPPS is its lability. While it is stable to the acidic conditions used for the final cleavage of the peptide from many common resins, it exhibits a significant degree of instability towards the basic conditions used for Fmoc group removal, specifically the piperidine solution. This susceptibility to cleavage by piperidine limits the general applicability of this compound in standard Fmoc-SPPS protocols for the synthesis of long peptides.

However, this lability can be strategically employed in specific scenarios:

-

Synthesis of Short Peptides: For the synthesis of relatively short peptide sequences, the cumulative exposure to piperidine may not be sufficient to cause significant premature deprotection of the 2-Br-Z group.

-

Introduction of Tyrosine near the N-terminus: When the tyrosine residue is located near the N-terminal end of the peptide, it will be incorporated in the final stages of the synthesis, thereby minimizing its exposure to multiple cycles of piperidine treatment.

The 2-Br-Z group is compatible with cleavage cocktails containing strong acids such as trifluoromethanesulfonic acid (TFMSA) and hydrogen bromide (HBr).

Experimental Protocol: Incorporation of this compound in Fmoc-SPPS

The following protocol is a general guideline for the manual solid-phase synthesis of a peptide containing a Tyr(2-Br-Z) residue. It is crucial to note the modifications and considerations necessary due to the piperidine lability of the 2-Br-Z group.

Materials:

-

This compound

-

Pre-loaded solid-phase resin (e.g., Wang, Rink Amide)

-

Other required Fmoc-amino acids

-

N,N-Dimethylformamide (DMF), peptide synthesis grade

-

Dichloromethane (DCM), peptide synthesis grade

-

Piperidine

-

Coupling reagent (e.g., HBTU, HATU)

-

Activator base (e.g., N,N-Diisopropylethylamine - DIPEA)

-

Cleavage cocktail (e.g., 95% TFA, 2.5% Water, 2.5% Triisopropylsilane - TIS)

-

Cold diethyl ether

Methodology:

-

Resin Swelling: Swell the peptide-resin in DMF in a reaction vessel for at least 30 minutes.

-

Fmoc Deprotection:

-

Drain the DMF.

-

Add a 20% (v/v) solution of piperidine in DMF to the resin.

-

Agitate the mixture for 3 minutes.

-

Drain the solution.

-

Add a fresh aliquot of the 20% piperidine/DMF solution.

-

Agitate for an additional 10-15 minutes.

-

Drain the solution and wash the resin thoroughly with DMF (5-7 times).

-

-

Amino Acid Coupling (for this compound):

-

In a separate vial, dissolve this compound (3-4 equivalents relative to resin loading), HBTU (or a similar coupling agent, 3-4 eq.), and DIPEA (6-8 eq.) in a minimal amount of DMF.

-

Allow the mixture to pre-activate for 1-2 minutes.

-

Drain the final DMF wash from the resin.

-

Add the activated this compound solution to the resin.

-

Agitate the mixture for 1-2 hours at room temperature.

-

Perform a colorimetric test (e.g., Kaiser test) to monitor for reaction completion. A negative test indicates a complete coupling.

-

-

Washing: Drain the coupling solution and wash the resin with DMF (3-5 times) followed by DCM (3-5 times). The resin is now ready for the next deprotection/coupling cycle.

-

Chain Elongation: Repeat steps 2 and 4 for the subsequent amino acids in the peptide sequence.

-

Final Fmoc Deprotection: After the final amino acid has been coupled, perform a final Fmoc deprotection as described in step 2.

-

Final Washing and Drying: Wash the peptide-resin with DMF, followed by DCM, and then methanol. Dry the resin under vacuum.

-

Cleavage and Side-Chain Deprotection:

-

Add a freshly prepared cleavage cocktail (e.g., Reagent K: 82.5% TFA, 5% Phenol, 5% Water, 5% Thioanisole, 2.5% 1,2-Ethanedithiol) to the dry resin.

-

Agitate the mixture at room temperature for 2-4 hours.

-

Filter the resin and collect the filtrate containing the cleaved peptide.

-

-

Peptide Precipitation and Purification:

-

Precipitate the crude peptide by adding the filtrate to a large volume of cold diethyl ether.

-

Centrifuge to pellet the peptide, decant the ether, and wash the pellet with more cold ether.

-

Dry the crude peptide pellet under vacuum.

-

The product can then be purified by reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Logical Workflow and Considerations

The successful application of this compound requires careful consideration of its unique properties. The following workflow diagram illustrates the key decision points and modified procedures.

Caption: Workflow for the strategic use of this compound in Fmoc-SPPS.

Signaling Pathways and Applications

While this compound is a tool for chemical synthesis, the resulting tyrosine-containing peptides are fundamental in studying a vast array of biological signaling pathways. Tyrosine phosphorylation is a critical post-translational modification that governs cellular processes such as growth, differentiation, and metabolism. Peptides synthesized with tyrosine residues serve as substrates and inhibitors for protein tyrosine kinases and phosphatases, enabling the elucidation of these complex signaling cascades.

The general workflow for Fmoc-based solid-phase peptide synthesis is a cyclical process. The diagram below illustrates the iterative nature of this methodology.

Caption: General cycle of Fmoc-based solid-phase peptide synthesis.

References

A Technical Guide to the Application of Tyrosine Derivatives in Biochemical Research

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the critical roles tyrosine derivatives play in modern biochemical research. From elucidating complex cell signaling pathways to enabling novel protein engineering strategies, these modified amino acids are indispensable tools for discovery. We will explore the core applications of key derivatives, supported by quantitative data, detailed experimental protocols, and clear visual diagrams to facilitate understanding and implementation in the laboratory.

Phosphotyrosine and its Analogs: Decoding Cellular Signals

The phosphorylation of tyrosine residues is a cornerstone of intracellular signal transduction, regulating processes from cell growth and differentiation to metabolism.[1][2] Phosphotyrosine (pTyr) derivatives and analogs are central to studying the enzymes that control this modification—kinases and phosphatases—and the proteins that recognize and bind to pTyr sites.

Core Applications:

-

Kinase and Phosphatase Activity Assays: Synthetic peptides containing tyrosine are widely used as substrates in vitro to measure the activity of specific tyrosine kinases.[3][4] By detecting the rate of phosphate incorporation, researchers can characterize enzyme kinetics, screen for inhibitors, and diagnose disease states associated with aberrant kinase activity.[4]

-

Probing Protein-Protein Interactions: Phosphorylation creates docking sites for proteins containing Src Homology 2 (SH2) or Phosphotyrosine-Binding (PTB) domains.[1][5] Synthetic phosphopeptides are used in binding assays (e.g., SPR, fluorescence polarization) to quantify the affinity and specificity of these interactions, which is crucial for understanding signaling network assembly.[6][7]

-

Antibody-Based Detection: Antibodies that specifically recognize pTyr are fundamental tools for detecting tyrosine phosphorylation in complex biological samples via Western blotting, immunoprecipitation, and immunofluorescence.[8][9]

Signaling Pathway: Receptor Tyrosine Kinase (RTK) Activation

RTKs are cell surface receptors that, upon binding to an extracellular ligand (e.g., a growth factor), dimerize and autophosphorylate on specific tyrosine residues within their intracellular domains.[1][10] This autophosphorylation initiates a signaling cascade by recruiting SH2-domain-containing proteins like Grb2, which in turn activates downstream pathways such as the Ras-MAPK pathway, leading to changes in gene expression and cell behavior.[5][11]

Figure 1: Receptor Tyrosine Kinase (RTK) Signaling Pathway.

Quantitative Data: Binding Affinities and Inhibitor Potency

The precise quantification of molecular interactions is vital for drug development. The tables below summarize representative binding affinities for SH2 domains and IC50 values for common tyrosine kinase inhibitors (TKIs).

| SH2 Domain | Phosphopeptide Ligand | Binding Affinity (Kd) |

| Src SH2 | pYEEI | ~4 nM[12] |

| Src SH2 | PDGF-R (pY751) | ~400 nM (100x lower than pYEEI)[12] |

| Lck SH2 | pYEEI | 5.54 kcal/mol (ΔG)[13] |

| General SH2 | Phosphopeptides | 10⁻⁵ to 10⁻⁸ M[7] |

| Table 1: Representative Binding Affinities of SH2 Domains. |

| Inhibitor | Target Kinase(s) | Cell Line | IC50 Value |

| Gefitinib | EGFR | PC9 | 11.64 nM[14] |

| Osimertinib | EGFR | PC9 | 33.30 nM[14] |

| Lapatinib | EGFR/HER2 | SKBR3 | 110 nM[15] |

| Tucatinib | HER2 | SKBR3 | 26 nM[15] |

| Nilotinib | Bcr-Abl | (in vitro) | Higher cytotoxicity than Doxorubicin[16] |

| Table 2: IC50 Values for Selected Tyrosine Kinase Inhibitors (TKIs).[14][15][16][17][18] |

Experimental Protocol: In Vitro Kinase Assay (Radiometric)

This protocol outlines a standard filter-binding assay to measure kinase activity using a synthetic peptide substrate and radiolabeled ATP.[4][19]

1. Materials:

-

Recombinant active kinase

-

Synthetic peptide substrate (e.g., 5-20 µM)

-

Kinase Assay Buffer (e.g., 25 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM DTT)

-

ATP Solution: 100 µM unlabeled ATP with [γ-³²P]ATP (0.5 µCi)

-

Stop Solution: 75 mM phosphoric acid

-

P81 Phosphocellulose filter paper

-

Scintillation counter or phosphorimager

2. Procedure:

-

Reaction Setup: In a microcentrifuge tube, prepare a master mix containing the kinase assay buffer, peptide substrate, and the active kinase enzyme (10-50 ng). Include appropriate controls (e.g., no enzyme, no substrate).

-

Initiate Reaction: Add the ATP solution to the reaction tube to start the phosphorylation reaction.

-

Incubation: Incubate the reaction at 30°C for a defined period (e.g., 30-60 minutes).

-

Stop Reaction: Terminate the reaction by adding the phosphoric acid stop solution.

-

Spotting: Spot an aliquot (e.g., 20 µL) of the reaction mixture onto a P81 phosphocellulose filter paper. The positively charged peptide will bind to the negatively charged paper.[4]

-

Washing: Wash the filter papers multiple times with wash buffer (e.g., 0.5% phosphoric acid) to remove unbound [γ-³²P]ATP.[4]

-

Detection: Dry the filter paper and quantify the incorporated radioactivity using a scintillation counter or phosphorimager.[19] The signal is directly proportional to kinase activity.

Nitrotyrosine: A Biomarker of Nitroxidative Stress

3-Nitrotyrosine is a stable post-translational modification formed when tyrosine residues react with nitrating agents like peroxynitrite.[20][21] Its presence in tissues and biological fluids is a widely accepted biomarker for inflammation and nitroxidative stress, conditions implicated in numerous diseases.[20][22][23]

Core Applications:

-

Disease Biomarker: Elevated levels of nitrotyrosine are detected in pathological conditions such as rheumatoid arthritis, septic shock, and neurodegenerative diseases.[23][24]

-

Mechanistic Studies: The identification of specific nitrated proteins via proteomic methods helps to uncover the molecular targets of nitroxidative damage and understand disease pathogenesis.[20]

Figure 2: Formation and Detection of 3-Nitrotyrosine.

Experimental Protocol: Western Blot for Phosphotyrosine Detection

This protocol describes the immunodetection of tyrosine-phosphorylated proteins in cell lysates. The same principle applies to detecting nitrotyrosine, using a specific anti-nitrotyrosine antibody.[8][25][26]

1. Materials:

-

Cell lysate samples

-

SDS-PAGE gels and electrophoresis apparatus

-

PVDF membrane

-

Transfer buffer and apparatus

-

Blocking Buffer: 5% Bovine Serum Albumin (BSA) in TBST (Tris-Buffered Saline, 0.1% Tween-20)

-

Primary Antibody: Anti-phosphotyrosine antibody (e.g., 1:1000 dilution in blocking buffer)[25]

-

Secondary Antibody: HRP-conjugated anti-mouse/rabbit IgG (e.g., 1:5000 in TBST)

-

Enhanced Chemiluminescence (ECL) detection reagents

2. Procedure:

-

Protein Separation: Separate proteins in cell lysates by molecular weight using SDS-PAGE.

-

Electrotransfer: Transfer the separated proteins from the gel to a PVDF membrane.

-

Blocking: Block non-specific binding sites on the membrane by incubating it in Blocking Buffer for at least 1 hour at room temperature.[25]

-

Primary Antibody Incubation: Incubate the membrane with the primary anti-phosphotyrosine antibody solution, typically overnight at 4°C with gentle agitation.[25]

-

Washing: Wash the membrane three times for 10 minutes each with TBST to remove unbound primary antibody.

-

Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Final Washing: Repeat the washing step (Step 5) to remove unbound secondary antibody.

-

Detection: Apply ECL reagents to the membrane and visualize the resulting chemiluminescent signal using an imaging system. The signal intensity corresponds to the amount of phosphorylated protein.[26]

Halogenated and Non-Canonical Tyrosine Analogs

The incorporation of non-canonical amino acids (ncAAs), including halogenated tyrosine derivatives, into proteins is a powerful strategy in chemical biology and protein engineering.[27][28] This is typically achieved by repurposing a stop codon (e.g., the amber codon UAG) and introducing an orthogonal aminoacyl-tRNA synthetase/tRNA pair that specifically recognizes the ncAA.[27][29]

Core Applications:

-

Structural Biology: Heavy atoms in halogenated tyrosines (e.g., iodo- or bromo-tyrosine) can be used as anomalous scatterers to solve the phase problem in X-ray crystallography.[30]

-

Probing Enzyme Mechanisms: Replacing a key tyrosine with a halogenated analog can alter its pKa or hydrogen-bonding ability, providing insights into catalytic mechanisms.[31][32][33]

-

Site-Specific Labeling: Analogs containing bio-orthogonal functional groups, such as azides or alkynes, can be incorporated into a protein at a specific site.[34] These groups can then be selectively modified with probes (e.g., fluorophores, biotin) via "click chemistry," enabling protein tracking and purification.[35]

| Tyrosine Derivative | Key Property | Primary Application(s) |

| 3-Iodotyrosine | Heavy atom | X-ray crystallography (phasing) |

| 3-Bromotyrosine | Heavy atom, altered pKa | X-ray crystallography, mechanistic studies[30][32] |

| 3-Fluorotyrosine | Altered pKa, minimal steric bulk | Probing H-bonding, enzyme mechanisms[31] |

| p-Azido-L-phenylalanine (AzF) | Azide group (bio-orthogonal) | Site-specific labeling via Click Chemistry |

| p-Benzoyl-L-phenylalanine (Bpa) | Photoreactive group | Photo-crosslinking to identify interaction partners[36] |

| Table 3: Properties and Applications of Non-Canonical Tyrosine Analogs. |

Workflow: Site-Specific ncAA Incorporation

The genetic incorporation of an ncAA requires an engineered E. coli strain and two plasmids: one expressing the orthogonal tRNA/synthetase pair and another for the target protein containing an amber (TAG) stop codon at the desired incorporation site.[36][37]

Figure 3: Workflow for Unnatural Amino Acid (ncAA) Incorporation.

References

- 1. What is receptor tyrosine kinase signaling? [synapse.patsnap.com]

- 2. Receptor Tyrosine Kinase Signaling - GeeksforGeeks [geeksforgeeks.org]

- 3. Kinase Activity Assay Using Unspecific Substrate or Specific Synthetic Peptides | Springer Nature Experiments [experiments.springernature.com]

- 4. benchchem.com [benchchem.com]

- 5. Frontiers | Receptor Tyrosine Kinases and Their Signaling Pathways as Therapeutic Targets of Curcumin in Cancer [frontiersin.org]

- 6. Accurate affinity models for SH2 domains from peptide binding assays and free‐energy regression - PMC [pmc.ncbi.nlm.nih.gov]

- 7. iris.uniroma1.it [iris.uniroma1.it]

- 8. researchgate.net [researchgate.net]

- 9. Protocol of the Phosphorylated Antibody Detection Method - Creative BioMart [creativebiomart.net]

- 10. What is the mechanism of RTK signaling? | AAT Bioquest [aatbio.com]

- 11. Signaling Pathways of Tyrosine Kinase Receptors - Holland-Frei Cancer Medicine - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 12. Binding of the Src SH2 domain to phosphopeptides is determined by residues in both the SH2 domain and the phosphopeptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Binding Specificity of SH2 Domains: Insight from Free Energy Simulations - PMC [pmc.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. Choosing the Best Second-Line Tyrosine Kinase Inhibitor in Imatinib-Resistant Chronic Myeloid Leukemia Patients Harboring Bcr-Abl Kinase Domain Mutations: How Reliable Is the IC50? - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. benchchem.com [benchchem.com]

- 20. Protein Tyrosine Nitration: Biochemical Mechanisms and Structural Basis of its Functional Effects - PMC [pmc.ncbi.nlm.nih.gov]

- 21. portlandpress.com [portlandpress.com]

- 22. researchgate.net [researchgate.net]

- 23. Nitrotyrosine - Wikipedia [en.wikipedia.org]

- 24. researchgate.net [researchgate.net]

- 25. PhosphoTyrosine Western Blotting [protocols.io]

- 26. 2D and 1D Western Blotting with anti-PhosphoTyrosine Antibody [kendricklabs.com]

- 27. mdpi.com [mdpi.com]

- 28. Unnatural amino acid incorporation in E. coli: current and future applications in the design of therapeutic proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 29. Frontiers | Unnatural amino acid incorporation in E. coli: current and future applications in the design of therapeutic proteins [frontiersin.org]

- 30. researchgate.net [researchgate.net]

- 31. Use of Noncanonical Tyrosine Analogues to Probe Control of Radical Intermediates during Endoperoxide Installation by Verruculogen Synthase (FtmOx1) - PMC [pmc.ncbi.nlm.nih.gov]

- 32. Engineering hydrogen bonding at tyrosine-201 in the orange carotenoid protein using halogenated analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 33. chemrxiv.org [chemrxiv.org]

- 34. Residue-specific incorporation of non�canonical amino acids into proteins: recent developments and applications - PMC [pmc.ncbi.nlm.nih.gov]

- 35. brain.mpg.de [brain.mpg.de]

- 36. researchgate.net [researchgate.net]

- 37. A Robust Platform for Unnatural Amino Acid Mutagenesis in E. coli Using the Bacterial Tryptophanyl-tRNA synthetase/tRNA pair - PMC [pmc.ncbi.nlm.nih.gov]

Orthogonal Protection Strategies in Peptide Synthesis: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the intricate field of peptide synthesis, the precise assembly of amino acids in a predetermined sequence is paramount to achieving the desired biological activity and therapeutic efficacy. The success of modern peptide synthesis, particularly Solid-Phase Peptide Synthesis (SPPS), hinges on the strategic use of protecting groups to temporarily mask reactive functional groups and prevent unwanted side reactions. The cornerstone of this approach is the principle of orthogonal protection, which allows for the selective removal of specific protecting groups under distinct chemical conditions, enabling the controlled, stepwise elongation of the peptide chain and the introduction of complex molecular features.[1][2]

This technical guide provides a comprehensive exploration of orthogonal protection strategies in peptide synthesis. It delves into the core principles of orthogonality, details the two major protection schemes, presents quantitative data on the stability of common protecting groups, and offers detailed experimental protocols for key synthetic procedures.

The Core Principle of Orthogonality

Orthogonality in peptide synthesis refers to the use of multiple classes of protecting groups within a single synthetic scheme, where each class is selectively removable by a specific set of reagents that do not affect the other classes.[2][3] This allows for a high degree of control over the synthesis, enabling the construction of complex peptides with high fidelity. A typical orthogonal protection strategy involves three main categories of protecting groups:

-

Temporary Nα-Amino Protecting Groups: These groups protect the α-amino group of the incoming amino acid during the coupling reaction and are selectively removed at the beginning of each synthesis cycle to allow for the addition of the next amino acid.[1][2]

-

Permanent Side-Chain Protecting Groups: These groups protect the reactive side chains of trifunctional amino acids throughout the synthesis and are typically removed in the final step of the synthesis, concurrently with the cleavage of the peptide from the solid support.[1][4]

-

Auxiliary Orthogonal Protecting Groups: These are used for specific side-chain modifications, such as cyclization or branching, and can be removed independently of both the temporary and permanent protecting groups.[2][5]

Figure 1: The principle of orthogonal protection in peptide synthesis.

Major Orthogonal Strategies in Solid-Phase Peptide Synthesis

Two primary orthogonal protection strategies have dominated the landscape of SPPS: the Fmoc/tBu and the Boc/Bzl approaches.

The Fmoc/tBu Strategy: A Mild and Versatile Approach

The 9-fluorenylmethoxycarbonyl (Fmoc)/tert-butyl (tBu) strategy is the most widely used method in modern SPPS, favored for its mild reaction conditions.[4] This strategy employs the base-labile Fmoc group for the temporary protection of the α-amino group and acid-labile tert-butyl-based protecting groups for the permanent protection of amino acid side chains.[6] This true orthogonality, where one set of groups is removed by a base and the other by an acid, is a key advantage of this strategy.[7][8]

Figure 2: Workflow for Fmoc/tBu solid-phase peptide synthesis.

The Boc/Bzl Strategy: The Classic and Robust Approach

The tert-butyloxycarbonyl (Boc)/benzyl (Bzl) strategy is the original method developed for SPPS by R.B. Merrifield.[9] This approach utilizes the acid-labile Boc group for temporary α-amino protection and benzyl-based groups for permanent side-chain protection.[7] While not strictly orthogonal, as both types of protecting groups are removed by acid, selectivity is achieved by using different strengths of acid. The Boc group is removed by a moderately strong acid like trifluoroacetic acid (TFA), while the more robust benzyl-based groups require a much stronger and hazardous acid, such as hydrofluoric acid (HF), for their removal.[9][10]

Figure 3: Workflow for Boc/Bzl solid-phase peptide synthesis.

Quantitative Data on Protecting Group Stability

The selection of an appropriate protecting group is critical for the success of a peptide synthesis. The following tables summarize the stability of common protecting groups under various conditions encountered in SPPS.

Table 1: Stability of α-Amino Protecting Groups

| Protecting Group | Deprotection Reagent | Typical Conditions | Stability to Other Conditions |

| Fmoc | 20% Piperidine in DMF | 5-20 min, RT | Stable to acids (TFA, HF) |

| Boc | 25-50% TFA in DCM | 20-30 min, RT | Stable to bases (piperidine) |

| Cbz (Z) | H₂/Pd, HBr/AcOH, Na/NH₃ | Variable | Labile to strong acids and hydrogenolysis |

| Alloc | Pd(PPh₃)₄/Scavenger | 30 min, RT | Stable to acids and bases |

| Dde | 2% Hydrazine in DMF | 3 x 3 min, RT | Stable to acids and piperidine |

Table 2: Stability of Side-Chain Protecting Groups in Fmoc/tBu Strategy

| Amino Acid | Side-Chain Protecting Group | Deprotection Reagent | Stability to 20% Piperidine/DMF |

| Arg | Pbf, Pmc | TFA | Stable |

| Asp, Glu | OtBu | TFA | Stable |

| Asn, Gln | Trt | TFA | Stable |

| Cys | Trt, Acm, tBu | TFA, I₂, Reducing agents | Stable |

| His | Trt, Boc | TFA | Stable |

| Lys, Orn | Boc | TFA | Stable |

| Ser, Thr, Tyr | tBu | TFA | Stable |

| Trp | Boc | TFA | Stable |

Table 3: Stability of Side-Chain Protecting Groups in Boc/Bzl Strategy

| Amino Acid | Side-Chain Protecting Group | Deprotection Reagent | Stability to 50% TFA/DCM |

| Arg | Tos, NO₂ | HF | Stable |

| Asp, Glu | OBzl, OcHex | HF | Stable |

| Cys | 4-MeBzl, Acm | HF, I₂ | Stable |

| His | Bom, Dnp, Tos | HF, Thiophenol, HOBt | Stable |

| Lys | 2-Cl-Z | HF | Stable |

| Ser, Thr | Bzl | HF | Stable |

| Tyr | 2-Br-Z, Bzl | HF | Partially labile (Bzl) to stable |

| Trp | For | HF | Stable |

Experimental Protocols

The following are detailed, step-by-step protocols for the key stages of both Fmoc/tBu and Boc/Bzl solid-phase peptide synthesis.

Protocol 1: Fmoc/tBu Solid-Phase Peptide Synthesis Cycle (Manual Synthesis, 0.1 mmol scale)

-

Resin Swelling:

-

Place 0.1 mmol of the appropriate Fmoc-amino acid-loaded resin in a reaction vessel.

-

Add 5-10 mL of N,N-dimethylformamide (DMF) and allow the resin to swell for 30 minutes with gentle agitation.

-

Drain the DMF.[6]

-

-

Fmoc Deprotection:

-

Washing:

-

Wash the resin thoroughly with DMF (5 x 10 mL) to remove all traces of piperidine and the deprotection byproducts.

-

Wash with isopropanol (IPA) (2 x 10 mL) and again with DMF (3 x 10 mL).[6]

-

-

Amino Acid Coupling (using HBTU/HOBt):

-

In a separate vial, pre-activate the next Fmoc-amino acid by dissolving the Fmoc-amino acid (0.4 mmol, 4 eq.), HBTU (0.38 mmol, 3.8 eq.), and HOBt (0.4 mmol, 4 eq.) in 2 mL of DMF.[6]

-

Add N,N-diisopropylethylamine (DIEA) (0.8 mmol, 8 eq.) to the activation mixture.

-

Immediately add the activated amino acid solution to the deprotected peptide-resin.

-

Agitate the mixture for 1-2 hours at room temperature.

-

-

Monitoring the Coupling Reaction (Kaiser Test):

-

Prepare three solutions:

-

Solution A: 5 g ninhydrin in 100 mL ethanol.

-

Solution B: 80 g phenol in 20 mL ethanol.

-

Solution C: 2 mL of 0.001 M KCN diluted to 100 mL with pyridine.

-

-

Take a small sample of resin beads (~5-10 beads) in a small glass test tube.

-

Add 2-3 drops of each solution (A, B, and C) to the beads.

-

Heat the tube at 100°C for 5 minutes.

-

Observe the color: Dark blue beads indicate the presence of free primary amines (incomplete coupling), while colorless or yellowish beads indicate a complete reaction.[6]

-

-

Washing:

-

Wash the resin with DMF (5 x 10 mL).

-

-

Repeat:

-

Repeat steps 2-6 for each subsequent amino acid in the peptide sequence.

-

-

Final Cleavage and Deprotection:

-

After the final synthesis cycle, wash the peptide-resin with dichloromethane (DCM) (5 x 10 mL) and dry it under vacuum for at least 1 hour.

-

Prepare the cleavage cocktail. For a standard peptide, use 95% TFA, 2.5% Triisopropylsilane (TIS), and 2.5% deionized water.[6]

-

Add the cleavage cocktail to the dried peptide-resin (approximately 10 mL per gram of resin).

-

Agitate the mixture at room temperature for 2-4 hours.

-

Filter the resin and collect the filtrate containing the cleaved peptide.

-

Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

-

Centrifuge to pellet the peptide, decant the ether, and wash the peptide pellet with cold ether several times.

-

Dry the crude peptide pellet under vacuum. The peptide is now ready for purification by HPLC.[6]

-

Protocol 2: Boc/Bzl Solid-Phase Peptide Synthesis Cycle (Manual Synthesis, 0.1 mmol scale)

-

Resin Swelling:

-

Place 0.1 mmol of the appropriate Boc-amino acid-loaded resin (e.g., Merrifield resin) in a reaction vessel.

-

Add 5-10 mL of DCM and allow the resin to swell for 30-60 minutes with gentle agitation.

-

Drain the DCM.[1]

-

-

Boc Deprotection:

-

Washing:

-

Wash the resin with DCM (3 x 10 mL/g).

-

Wash with IPA (1 x 10 mL/g) to shrink the resin and help remove trapped TFA.

-

Wash again with DCM (3 x 10 mL/g).[1]

-

-

Neutralization:

-

Add a solution of 10% DIEA in DCM (10 mL/g of resin).[9]

-

Agitate for 5-10 minutes.

-

Drain the neutralization solution and wash the resin with DCM (3 x 10 mL/g).

-

-

Amino Acid Coupling (using DCC/HOBt):

-

In a separate vial, dissolve the Boc-protected amino acid (3 equivalents relative to resin substitution) and HOBt (3 equivalents) in a minimal amount of DMF.

-

In another vial, dissolve N,N'-dicyclohexylcarbodiimide (DCC) (3 equivalents) in DCM.

-

Add the Boc-amino acid/HOBt solution to the neutralized peptide-resin, followed by the DCC solution.

-

Agitate the mixture for 2-4 hours at room temperature.

-

Monitor the reaction using the Kaiser test as described in Protocol 1.

-

-

Washing:

-

Wash the resin with DCM (3 x 10 mL/g), DMF (3 x 10 mL/g), and finally DCM (3 x 10 mL/g).

-

-

Repeat:

-

Repeat steps 2-6 for each subsequent amino acid in the peptide sequence.

-

-

Final Cleavage and Deprotection (HF Cleavage):

-

Caution: Anhydrous HF is extremely hazardous and requires specialized equipment and safety precautions. This procedure should only be performed by trained personnel in a properly equipped laboratory.

-

Dry the peptide-resin thoroughly under vacuum.

-

Place the dried resin in the HF reaction vessel. Add appropriate scavengers (e.g., anisole, p-cresol).

-

Cool the reaction vessel to -5 to 0 °C using a dry ice/acetone bath.

-

Carefully distill anhydrous HF into the reaction vessel.

-

Stir the mixture at 0 °C for 1-2 hours.

-

Remove the HF by evaporation under a stream of nitrogen.

-

Precipitate, wash, and dry the crude peptide as described for the Fmoc strategy.[9]

-

Conclusion

The principle of orthogonal protection is fundamental to the success and versatility of solid-phase peptide synthesis. The ability to selectively deprotect specific functional groups in a predetermined manner allows for the precise construction of complex peptide molecules. The choice between the Fmoc/tBu and Boc/Bzl strategies depends on the specific requirements of the synthesis, including the nature of the target peptide, the scale of the synthesis, and the presence of sensitive moieties. A thorough understanding of the principles of orthogonality, the stability of different protecting groups, and the detailed experimental protocols is essential for any researcher, scientist, or drug development professional working in the field of peptide chemistry.

References

- 1. benchchem.com [benchchem.com]

- 2. luxembourg-bio.com [luxembourg-bio.com]

- 3. Fmoc Resin Cleavage and Deprotection [sigmaaldrich.com]

- 4. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]

- 5. peptide.com [peptide.com]

- 6. benchchem.com [benchchem.com]

- 7. Boc / Bzl Solid Phase Synthesis - Sunresin [seplite.com]

- 8. researchgate.net [researchgate.net]

- 9. benchchem.com [benchchem.com]

- 10. peptide.com [peptide.com]

An In-depth Technical Guide on the Spectroscopic and Synthetic Profile of Fmoc-Tyr(2-Br-Z)-OH

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and spectroscopic properties of Nα-(9-Fluorenylmethoxycarbonyl)-O-(2-bromobenzyloxycarbonyl)-L-tyrosine, commonly referred to as Fmoc-Tyr(2-Br-Z)-OH. This derivative of tyrosine is a crucial building block in solid-phase peptide synthesis (SPPS), offering strategic side-chain protection to prevent unwanted reactions during peptide elongation. This document outlines the expected spectroscopic data, detailed experimental protocols for its synthesis and characterization, and its application in peptide synthesis workflows.

Core Properties and Spectroscopic Data

This compound is a white to off-white solid, soluble in common organic solvents used in peptide synthesis, such as dimethylformamide (DMF) and dichloromethane (DCM). Its structural integrity and purity are paramount for the successful synthesis of high-quality peptides.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| CAS Number | 147688-40-2[1] |

| Molecular Formula | C₃₂H₂₆BrNO₇[1] |

| Molecular Weight | 616.46 g/mol [1] |

| Appearance | White to off-white powder |

| Solubility | Soluble in DMF, DMSO, and DCM |

Table 2: Expected Spectroscopic Data for this compound

| Spectroscopic Technique | Expected Data |

| ¹H NMR | Signals corresponding to the protons of the Fmoc group (typically 7.2-7.9 ppm), the aromatic protons of the tyrosine and 2-bromobenzyl groups, the α- and β-protons of the amino acid backbone, and the methylene protons of the benzyloxycarbonyl group. |

| ¹³C NMR | Resonances for the carbonyl carbons of the carboxylic acid and urethane, the carbons of the Fmoc, tyrosine, and 2-bromobenzyl groups. |

| FT-IR (cm⁻¹) | Characteristic absorption bands for O-H (carboxylic acid), N-H (urethane), C=O (urethane and carboxylic acid), and aromatic C-H and C=C stretches. |

| Mass Spectrometry (ESI-MS) | [M-H]⁻ at m/z 614.46 or [M+H]⁺ at m/z 616.46, corresponding to the molecular weight of the compound. |

Experimental Protocols

The following sections provide detailed methodologies for the synthesis and characterization of this compound. These protocols are based on established procedures for the protection of amino acids in peptide synthesis.

Synthesis of this compound

The synthesis of this compound is typically achieved through a two-step process involving the protection of the tyrosine side chain followed by the protection of the α-amino group.

Step 1: Synthesis of H-Tyr(2-Br-Z)-OH

-

Dissolution: Dissolve L-Tyrosine in an aqueous solution of a suitable base (e.g., 10% sodium carbonate).

-

Protection Reaction: Cool the solution to 0 °C and add 2-bromobenzyl chloroformate dropwise while stirring vigorously.

-

Reaction Monitoring: Allow the reaction to proceed at 0 °C for 2-4 hours and then at room temperature overnight. Monitor the reaction progress using thin-layer chromatography (TLC).

-

Work-up: Upon completion, acidify the reaction mixture to a pH of 2-3 with a dilute acid (e.g., 1M HCl) to precipitate the product.

-

Isolation and Purification: Collect the precipitate by vacuum filtration, wash thoroughly with cold water, and dry under vacuum. The crude product can be further purified by recrystallization.

Step 2: N-Fmoc Protection

-

Dissolution: Dissolve the H-Tyr(2-Br-Z)-OH intermediate in an aqueous solution of a mild base (e.g., 10% sodium bicarbonate).

-

Fmocylation: Cool the solution to 0 °C and add a solution of 9-fluorenylmethylsuccinimidyl carbonate (Fmoc-OSu) in a suitable organic solvent (e.g., dioxane or acetone).

-

Reaction and Monitoring: Stir the reaction mixture at 0 °C for 2 hours and then at room temperature overnight. Monitor the reaction by TLC.

-

Work-up and Purification: Acidify the reaction mixture to precipitate the final product, this compound. Collect the solid by filtration, wash with cold water, and dry under vacuum. Recrystallization from a suitable solvent system can be performed for further purification.

Characterization Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of this compound in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

-

Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.

-

Data Analysis: Process the spectra to identify chemical shifts, coupling constants, and integration values to confirm the molecular structure.

Fourier-Transform Infrared (FT-IR) Spectroscopy

-

Sample Preparation: Prepare a KBr pellet containing a small amount of the sample or use an ATR (Attenuated Total Reflectance) accessory.

-

Data Acquisition: Record the IR spectrum over a range of 4000-400 cm⁻¹.

-

Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.